molecular formula C12H13N3O2 B6019270 6-amino-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione

6-amino-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione

Cat. No. B6019270
M. Wt: 231.25 g/mol
InChI Key: RHAPCOWKJRKCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione, also known as allopurinol, is a xanthine oxidase inhibitor that is commonly used in the treatment of gout and hyperuricemia. Allopurinol works by inhibiting the production of uric acid in the body, which can lead to the formation of urate crystals in the joints and kidneys. In addition to its clinical applications, allopurinol has also been used in scientific research to investigate its mechanism of action and potential therapeutic uses.

Mechanism of Action

Allopurinol works by inhibiting the enzyme xanthine oxidase, which is involved in the production of uric acid in the body. By reducing the production of uric acid, 6-amino-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione can help to prevent the formation of urate crystals in the joints and kidneys, which can cause gout and other related conditions.
Biochemical and Physiological Effects:
In addition to its effects on uric acid production, this compound has also been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory and antioxidant properties, and has been investigated as a potential treatment for conditions such as cardiovascular disease, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Allopurinol has several advantages as a tool for scientific research, including its well-established mechanism of action and its availability as a commercially available drug. However, there are also some limitations to its use in lab experiments, including potential off-target effects and the need to carefully control for factors such as dosage and duration of treatment.

Future Directions

There are several potential future directions for research on 6-amino-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione, including investigations of its effects on other disease states and its potential use in combination with other drugs. Additionally, there is ongoing research into the development of new xanthine oxidase inhibitors that may have improved efficacy and fewer side effects than this compound.

Synthesis Methods

Allopurinol can be synthesized through a multi-step process that involves the condensation of 3,4,5-trimethoxybenzaldehyde with urea to form 1,3-dimethyl-5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then treated with hydrazine hydrate to form 1,3-dimethyl-5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-4-carbohydrazide, which is subsequently oxidized with lead tetraacetate to form 6-amino-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione.

Scientific Research Applications

Allopurinol has been used in a variety of scientific research applications, including studies of its mechanism of action, potential therapeutic uses, and biochemical and physiological effects. For example, 6-amino-1-(2,3-dimethylphenyl)-2,4(1H,3H)-pyrimidinedione has been shown to have anti-inflammatory and antioxidant properties, and has been investigated as a potential treatment for conditions such as cardiovascular disease, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

6-amino-1-(2,3-dimethylphenyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-4-3-5-9(8(7)2)15-10(13)6-11(16)14-12(15)17/h3-6H,13H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAPCOWKJRKCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CC(=O)NC2=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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